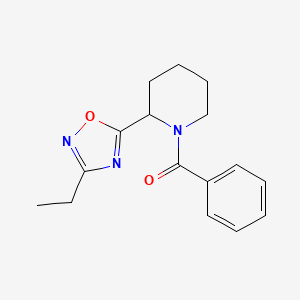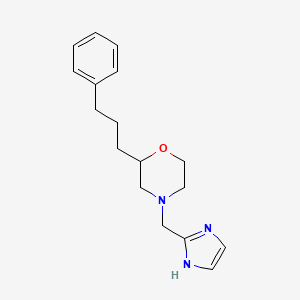
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide
Descripción general
Descripción
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. It was first synthesized in 2009 by a team of researchers led by Jun Qi at the University of Michigan. C646 has since been used extensively in scientific research to study the role of HATs in various biological processes.
Mecanismo De Acción
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide works by binding to the catalytic domain of p300/CBP and blocking its HAT activity. This prevents the acetylation of histone proteins, which can affect gene expression and chromatin structure. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to be highly selective for p300/CBP, with little to no effect on other HAT enzymes.
Biochemical and Physiological Effects:
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its high selectivity for p300/CBP. This allows researchers to specifically target the activity of these enzymes without affecting other HATs. Another advantage is that (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Direcciones Futuras
There are several future directions for research involving (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide. One area of interest is in the development of more potent and selective inhibitors of p300/CBP. Another area of interest is in the study of the role of p300/CBP in various biological processes, including development, aging, and disease. Finally, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, although more research is needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide has been used in a wide range of scientific research applications, particularly in the study of epigenetics and cancer. HATs are enzymes that add acetyl groups to histone proteins, which can affect gene expression and chromatin structure. (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide inhibits the activity of the HAT enzyme p300/CBP, which has been implicated in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting p300/CBP, (2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide can help researchers better understand the role of HATs in these processes.
Propiedades
IUPAC Name |
(2S)-N-(4,7-dimethyl-2-oxochromen-6-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-8-6-15(20)22-13-5-9(2)12(7-10(8)13)18-16(21)11-3-4-14(19)17-11/h5-7,11H,3-4H2,1-2H3,(H,17,19)(H,18,21)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTJKXQAUSRDBY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CCC(=O)N3)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1NC(=O)[C@@H]3CCC(=O)N3)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-5-oxopyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-(2-phenylethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3811769.png)
![2-{2-[5-(1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3811789.png)
![1-(2,2-dimethylpropyl)-3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3811796.png)
![3-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol](/img/structure/B3811798.png)

![(3S*,4S*)-1-(3,5-difluorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3811817.png)
![ethyl (1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3811824.png)

![4-(4-{4-[(2,2-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidin-1-yl)pyrimidin-2-amine](/img/structure/B3811840.png)
![5-(acetylamino)-2-chloro-N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]benzamide](/img/structure/B3811854.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3811861.png)

![1-{2-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B3811870.png)